![molecular formula C13H16O4 B13975027 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one CAS No. 3557-22-0](/img/structure/B13975027.png)
1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, an oxan-2-yl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with oxan-2-yl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxy group of the acetophenone attacks the oxan-2-yl bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The oxan-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2-Hydroxy-5-methoxyacetophenone: Similar structure but with a methoxy group instead of an oxan-2-yl group.
1-(4-Hydroxyphenyl)ethanone: Lacks the oxan-2-yl group, making it less complex.
2-Hydroxy-5-methylacetophenone: Contains a methyl group instead of an oxan-2-yl group.
Uniqueness: 1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and effects .
Properties
CAS No. |
3557-22-0 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-[2-hydroxy-5-(oxan-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C13H16O4/c1-9(14)11-8-10(5-6-12(11)15)17-13-4-2-3-7-16-13/h5-6,8,13,15H,2-4,7H2,1H3 |
InChI Key |
QZFVDHIVBRHNPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC2CCCCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Bromomethyl)-2-isopropyl-2-azaspiro[4.5]decane](/img/structure/B13974947.png)

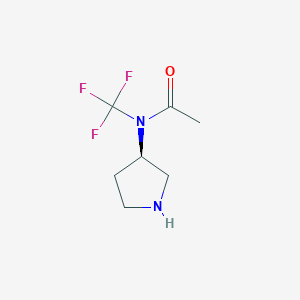

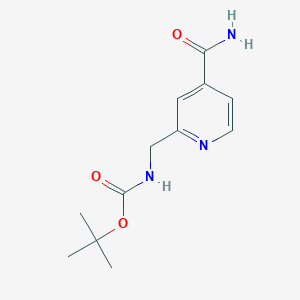


![6-Benzyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13974997.png)
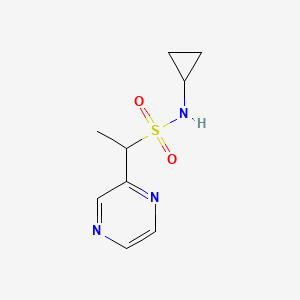
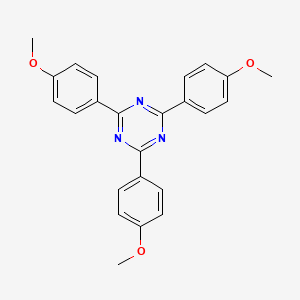
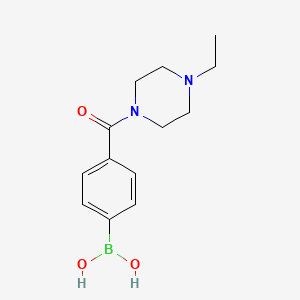
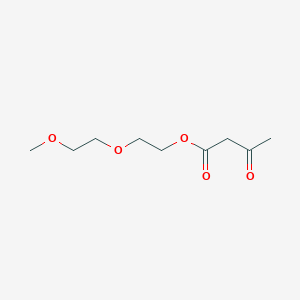
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
